molecular formula C11H13F2NO3S B2607993 3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine CAS No. 2310158-33-7

3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine

Cat. No.: B2607993
CAS No.: 2310158-33-7
M. Wt: 277.29
InChI Key: GRBOPHNDULUYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a methoxybenzenesulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.

    Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is typically introduced through sulfonylation reactions using methoxybenzenesulfonyl chloride and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique chemical structure of the compound makes it suitable for the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and methoxybenzenesulfonyl group can influence the compound’s binding affinity and selectivity towards these targets. The azetidine ring may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-2-methoxybenzenesulfonyl chloride: This compound shares the methoxybenzenesulfonyl group but differs in the presence of a difluoromethyl group and the azetidine ring.

    Trifluoromethyl phenyl sulfone: This compound contains a trifluoromethyl group and a phenyl sulfone group, making it structurally similar but with different functional groups.

Uniqueness

3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine is unique due to the combination of its difluoromethyl group, methoxybenzenesulfonyl group, and azetidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(difluoromethyl)-1-(2-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3S/c1-17-9-4-2-3-5-10(9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBOPHNDULUYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.